(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a dihydroxysuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple stepsThe final step involves the addition of the dihydroxysuccinate moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall activity. The dihydroxysuccinate moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-chlorophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate
- ®-3-(4-fluorophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate
- ®-3-(4-methylphenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate
Uniqueness
®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQQTCNHNIHQA-LDGFUSNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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